Astressin vs. α-Helical CRF(9-41): Superior In Vitro Potency in Pituitary ACTH Release Assays
In a direct head-to-head comparison using an in vitro rat pituitary cell culture assay, astressin demonstrated significantly higher potency than α-helical CRF(9-41) in inhibiting CRF-induced ACTH secretion. Astressin was approximately 30-fold more potent than [D-Phe12,Nle21,38]r/hCRF-(12-41) and 300-fold more potent than its corresponding linear analog [1]. This enhanced potency is attributed to the lactam cyclization constraint (Glu30-Lys33) which pre-organizes the peptide into an α-helical conformation favorable for receptor binding [2].
| Evidence Dimension | Inhibition of CRF-induced ACTH secretion (relative potency) |
|---|---|
| Target Compound Data | Astressin: reference potency (1×) |
| Comparator Or Baseline | [D-Phe12,Nle21,38]r/hCRF-(12-41): 30× lower potency; Linear astressin analog: 300× lower potency |
| Quantified Difference | 30-fold more potent than [D-Phe12,Nle21,38]r/hCRF-(12-41); 300-fold more potent than linear analog |
| Conditions | In vitro cultured rat anterior pituitary cells; CRF-stimulated ACTH secretion assay |
Why This Matters
Astressin's 30-fold higher potency enables robust blockade of CRF-mediated endocrine responses at lower concentrations, reducing peptide consumption and minimizing potential off-target effects in cell-based assays.
- [1] Gulyas J, Rivier C, Perrin M, Koerber SC, Sutton S, Corrigan A, Lahrichi SL, Craig AG, Vale W, Rivier J. Potent, structurally constrained agonists and competitive antagonists of corticotropin-releasing factor. Proc Natl Acad Sci U S A. 1995 Nov 7;92(23):10575-9. View Source
- [2] Rijkers DT, den Hartog JA, Liskamp RM. Structure-activity studies on the corticotropin releasing factor antagonist astressin, leading to a minimal sequence necessary for antagonistic activity. Chembiochem. 2004 Mar 5;5(3):340-8. View Source
